
rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride: is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an ethyl group at the 3rd position and a fluorine atom at the 4th position of the pyrrolidine ring, along with a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and 4-fluorobutyrolactone.
Formation of Pyrrolidine Ring: The key step involves the cyclization of the starting materials to form the pyrrolidine ring. This can be achieved through a nucleophilic substitution reaction, where the ethylamine attacks the carbonyl carbon of the 4-fluorobutyrolactone, leading to ring closure.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Reduced derivatives with the removal of the fluorine atom.
Substitution Products: Compounds with substituted functional groups in place of the fluorine atom.
Aplicaciones Científicas De Investigación
rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
rac-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride: This compound has a benzyl group instead of an ethyl group at the 3rd position.
rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride: This compound has a carboxylic acid group at the 3rd position and a 2-methylpropyl group at the 4th position.
rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride: This compound has an aminooxane group at the 3rd position and a carboxylic acid group at the 4th position.
Uniqueness: rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride is unique due to the presence of both an ethyl group and a fluorine atom on the pyrrolidine ring. This specific combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C6H13ClFN |
|---|---|
Peso molecular |
153.62 g/mol |
Nombre IUPAC |
(3R,4R)-3-ethyl-4-fluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-2-5-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
Clave InChI |
IGFDKLHLMCLMHO-IBTYICNHSA-N |
SMILES isomérico |
CC[C@@H]1CNC[C@@H]1F.Cl |
SMILES canónico |
CCC1CNCC1F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B13470045.png)
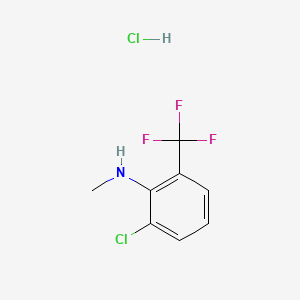
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B13470063.png)

![5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)
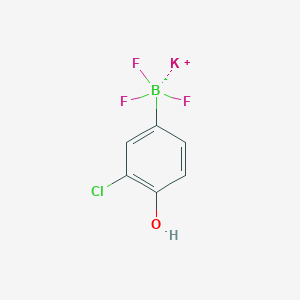

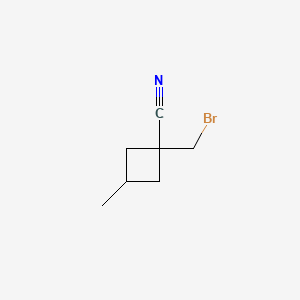
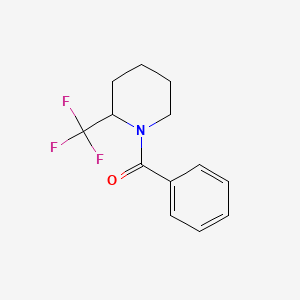
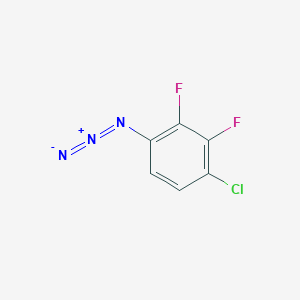
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)
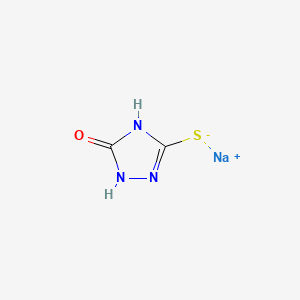
![[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid](/img/structure/B13470132.png)

